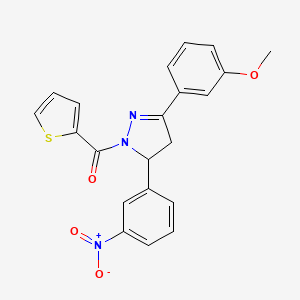
N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide is a useful research compound. Its molecular formula is C14H11F2N3O2 and its molecular weight is 291.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide has been the subject of various research studies focusing on its synthesis, molecular structure, and potential applications in scientific research. One study described the synthesis and performance of a biomimetic indicator for alkylating agents, showcasing the chemical's utility in detecting hazardous substances. This research highlighted the design and synthesis of this compound derivatives to address issues such as low water solubility and lack of reactive oxygen sites compared to DNA, making these derivatives superior in the colorimetric assay of alkylating anticancer drugs and enabling their integration into solid-state sensors for real-time detection without the need for solvents or additional reagents (Provencher & Love, 2015).
Coordination Chemistry and Supramolecular Structures
Research in coordination chemistry has led to the development of novel complexes involving this compound. A study by Maass et al. (2016) synthesized trimeric and hexameric vanadium complexes with this compound, revealing insights into their molecular structures through spectroscopic methods and X-ray diffraction. These complexes illustrate the compound's role in forming quasi-isosceles triangular arrangements and highlight its potential in materials science and catalysis (Maass, Chen, Zeller, & Luck, 2016).
Supramolecular Architecture
The compound has been utilized in the formation of supramolecular architectures. Qin et al. (2010) described the crystal structure of a compound featuring N1,N2-di(pyridinium-4-yl)oxalamide cations hydrogen-bonded to polyoxometalate anions, forming a three-dimensional supramolecular architecture. This study underscores the compound's ability to participate in hydrogen bonding and construct elaborate molecular assemblies (Qin, Dong, Li, & Gong, 2010).
Catalytic Applications
This compound derivatives have also been investigated for their catalytic properties. Bhunia et al. (2022) found N,N'-Bis(pyridin-2-ylmethyl)oxalamide to be an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and amides with aryl iodides at room temperature, demonstrating the compound's relevance in facilitating selective and efficient chemical transformations (Bhunia, De, & Ma, 2022).
Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibitBub1 , a kinase involved in cell cycle regulation .
Biochemical Pathways
Given its potential role as a bub1 inhibitor, it may affect cell cycle regulation and other related pathways .
Result of Action
If it acts as a bub1 inhibitor, it could potentially disrupt cell cycle regulation and have effects on cell proliferation .
Propriétés
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-N'-pyridin-4-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O2/c15-11-2-1-3-12(16)10(11)8-18-13(20)14(21)19-9-4-6-17-7-5-9/h1-7H,8H2,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJQSYJZPIZUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C(=O)NC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2768614.png)
![Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768617.png)

![6-ethyl 3-methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2768619.png)
![methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2768620.png)
![N-[2-methyl-2-(thiophen-3-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2768622.png)



![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B2768630.png)
![2-(4-chlorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2768631.png)
![5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2768632.png)

![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2768636.png)
